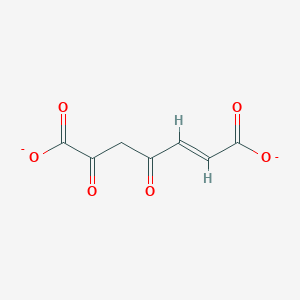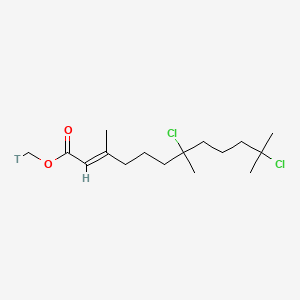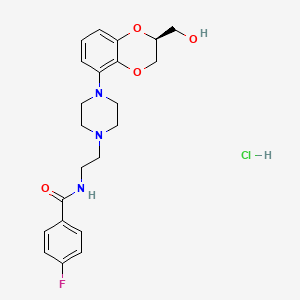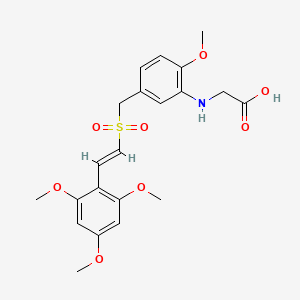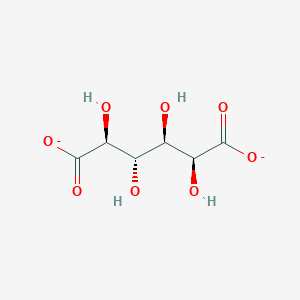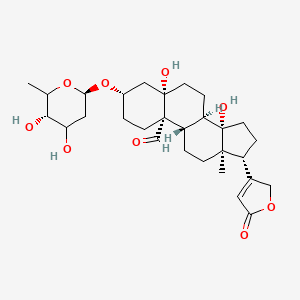
UNII-LK7K48H683
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of UNII-LK7K48H683 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.
Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
UNII-LK7K48H683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
UNII-LK7K48H683 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of UNII-LK7K48H683 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes or receptors involved in key biological processes .
Comparación Con Compuestos Similares
UNII-LK7K48H683 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Salicylic Acid: Known for its keratolytic and bacteriostatic properties.
Ketoconazole: An antifungal agent used in various topical formulations.
What sets this compound apart is its unique molecular structure and the specific applications it is being investigated for.
Propiedades
Número CAS |
225919-29-9 |
|---|---|
Fórmula molecular |
C28H33N3O3 |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1-[4-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyridin-4-ylethyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C28H33N3O3/c1-3-30-28(32)31-23-11-8-21(9-12-23)25(18-20-14-16-29-17-15-20)22-10-13-26(33-2)27(19-22)34-24-6-4-5-7-24/h8-17,19,24-25H,3-7,18H2,1-2H3,(H2,30,31,32) |
Clave InChI |
BRGUNHBITALRGW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4 |
SMILES canónico |
CCNC(=O)NC1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4 |
| 225919-30-2 | |
Sinónimos |
CT 2450 CT-2450 N-(4-(1-(3-cyclopentyloxy-4-methoxyphenyl)-2-(4-pyridyl)ethyl)phenyl)-N'-ethylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


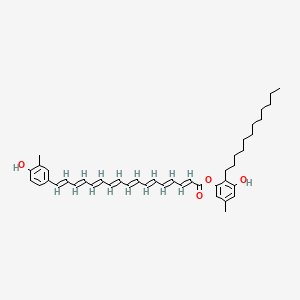
![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)


![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)

